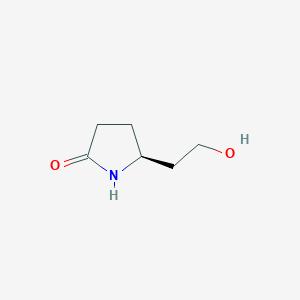

(5S)-5-(2-HYDROXYETHYL)-2-PYRROLIDINONE

Description

General Overview of Pyrrolidinone Chemical Architectures and their Precedence in Organic Chemistry

The pyrrolidinone ring is a core structure in organic chemistry, formally known as a five-membered lactam, which is a cyclic amide. wikipedia.orghmdb.ca The simplest member of this family is 2-pyrrolidinone (B116388) (also called butyrolactam), a compound consisting of four carbon atoms and one nitrogen atom in a ring, with a carbonyl group at the second position. wikipedia.orgnih.gov This structure is the lactam cyclization product of gamma-aminobutyric acid (GABA). hmdb.ca

Pyrrolidinones are recognized as "privileged pharmacophores" in medicinal chemistry, meaning their framework is recurrently found in a wide array of pharmacologically active compounds. nih.gov The physical and chemical properties of the pyrrolidinone ring, such as its polarity and hydrogen bonding capability, make it a versatile scaffold. wikipedia.orghmdb.ca Derivatives of 2-pyrrolidinone are found in various pharmaceutical drugs, including cotinine, doxapram, and the racetam family of nootropics. wikipedia.org Industrially, 2-pyrrolidinone is produced by treating aqueous gamma-butyrolactone (B3396035) with ammonia (B1221849) and serves as an intermediate in the synthesis of polyvinylpyrrolidone (B124986) (PVP). wikipedia.org

Table 1: Physicochemical Properties of 2-Pyrrolidinone

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₄H₇NO | wikipedia.orgnist.gov |

| Molar Mass | 85.106 g·mol⁻¹ | wikipedia.org |

| Appearance | Colorless liquid | wikipedia.org |

| Density | 1.116 g/cm³ | wikipedia.org |

| Melting Point | 25 °C (77 °F) | wikipedia.org |

| Boiling Point | 245 °C (473 °F) | wikipedia.org |

| IUPAC Name | Pyrrolidin-2-one | hmdb.ca |

Significance of Chiral Pyrrolidinone Scaffolds in Advanced Chemical Synthesis and Derivatization

When substituents are introduced to the pyrrolidinone ring, chiral centers can be created, leading to stereoisomers. These chiral pyrrolidinone scaffolds are of immense importance in modern chemistry. hbku.edu.qaacs.org They serve as valuable building blocks for the synthesis of complex molecules, particularly in the development of new therapeutic agents and catalysts. nih.govrsc.org

The specific three-dimensional arrangement of atoms in a chiral molecule is crucial for its interaction with other chiral entities, such as enzymes and receptors in the body. Consequently, chiral pyrrolidinones are central to the design of drugs with high potency and selectivity. nih.gov For instance, chiral pyrrolidine (B122466) derivatives have been developed as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), which are promising candidates for treating neurodegenerative diseases. nih.gov Furthermore, novel chiral pyrrolidinone scaffolds derived from amino acids like threonine have shown antibacterial activity, demonstrating their utility as templates for fragment-based drug design to create new libraries of bioactive compounds. hbku.edu.qaox.ac.uk In the field of catalysis, chiral pyrrolidines are used as organocatalysts to facilitate enantioselective reactions, ensuring the production of a desired stereoisomer with high purity. rsc.org

Stereochemical Definition and Importance of the (5S)-Configuration in 5-Substituted Pyrrolidinones

The designation "(5S)" in (5S)-5-(2-hydroxyethyl)-2-pyrrolidinone specifies the absolute configuration at the carbon atom at position 5 of the pyrrolidinone ring, which is a stereocenter. According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents on this chiral carbon are ranked. For this molecule, the nitrogen atom within the ring (part of the amide) receives the highest priority, followed by the carbon of the hydroxyethyl (B10761427) side chain, and then the internal ring carbons. The "(S)" configuration (from the Latin sinister, meaning left) indicates that when viewed with the lowest-priority substituent pointing away, the sequence of the remaining substituents from highest to lowest priority traces a counter-clockwise arc.

This precise stereochemistry is not a trivial detail; it is fundamental to the molecule's properties and interactions. The biological activity of enantiomers can differ significantly, with one isomer often being responsible for the desired therapeutic effect while the other may be inactive or even detrimental. The specific spatial orientation of the 2-hydroxyethyl group in the (5S) isomer dictates how the molecule can fit into and bind with biological targets like enzyme active sites. Similarly, in chemical synthesis, the (5S) configuration is essential when the molecule is used as a chiral auxiliary or building block to control the stereochemical outcome of a subsequent reaction. msesupplies.com The defined stereochemistry, as seen in related compounds like (S)-5-(hydroxymethyl)-2-pyrrolidinone, is directly responsible for the compound's optical activity—its ability to rotate plane-polarized light. sigmaaldrich.com

Table 2: Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 808172-50-1 | hit2lead.comchemsrc.com |

| Chemical Formula | C₆H₁₁NO₂ | hit2lead.comchemsrc.com |

| Molecular Weight | 129.157 g·mol⁻¹ | chemsrc.com |

| Stereochemistry | Chiral (S) | hit2lead.com |

Structure

3D Structure

Properties

IUPAC Name |

(5S)-5-(2-hydroxyethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-4-3-5-1-2-6(9)7-5/h5,8H,1-4H2,(H,7,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPVDPHDTYDBCAI-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479071 | |

| Record name | 2-Pyrrolidinone, 5-(2-hydroxyethyl)-, (5S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

808172-50-1 | |

| Record name | 2-Pyrrolidinone, 5-(2-hydroxyethyl)-, (5S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5s 5 2 Hydroxyethyl 2 Pyrrolidinone and Analogous Chiral Pyrrolidinones

Strategies for Asymmetric Construction of the Pyrrolidinone Nucleus

The creation of the stereocenter in chiral pyrrolidinones can be achieved through various sophisticated synthetic approaches. These methods are designed to control the three-dimensional arrangement of atoms, leading to the desired enantiomerically pure product.

Enantioselective Cyclization Approaches from Acyclic Precursors

Enantioselective cyclization of acyclic precursors is a direct and atom-economical method for synthesizing chiral pyrrolidinones. This strategy involves the stereoselective formation of the pyrrolidinone ring from a linear starting material. A notable example is the asymmetric intramolecular aza-Michael reaction. In this approach, a chiral catalyst, often a chiral phosphoric acid, guides the cyclization of an N-protected bis-homoallylic amine that has been activated by attachment to a thioacrylate. This "clip-cycle" strategy has been successfully employed in the synthesis of various 2,2- and 3,3-disubstituted pyrrolidines with high enantioselectivities. whiterose.ac.uk

Another powerful technique is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. mappingignorance.orgacs.org This method is highly convergent and can generate up to four new contiguous stereocenters in a single step. mappingignorance.orgacs.org The use of chiral catalysts, including both metal complexes and organocatalysts, is crucial for controlling the enantioselectivity of the cycloaddition. mappingignorance.org

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary can be removed and ideally recycled. wikipedia.orgsigmaaldrich.com This reliable and versatile strategy is frequently employed in the early stages of drug development. wikipedia.org

In the context of pyrrolidinone synthesis, a chiral auxiliary can be attached to the acyclic precursor. For instance, oxazolidinones, popularized by David A. Evans, are widely used chiral auxiliaries. wikipedia.org An N-acylated oxazolidinone can undergo diastereoselective alkylation or aldol reactions to introduce the desired stereochemistry. Subsequent cleavage of the auxiliary and cyclization would yield the chiral pyrrolidinone. Similarly, camphorsultam and pseudoephedrine are effective chiral auxiliaries for controlling stereoselectivity in various transformations leading to chiral building blocks for pyrrolidinone synthesis. wikipedia.org

| Chiral Auxiliary | Key Features | Application in Pyrrolidinone Synthesis |

| Oxazolidinones | High diastereoselectivity in alkylation and aldol reactions. wikipedia.org | Can be used to set the stereocenter in an acyclic precursor prior to cyclization. |

| Camphorsultam | Effective in controlling stereochemistry in a variety of reactions. wikipedia.org | Can be employed to introduce chirality in the side chain of the pyrrolidinone precursor. |

| Pseudoephedrine | Both enantiomers are readily available, allowing access to both enantiomers of the target molecule. wikipedia.org | Can be used to direct the stereoselective alkylation of glycine equivalents, which can then be converted to chiral pyrrolidinones. |

Organocatalytic Asymmetric Syntheses of Pyrrolidinones

Asymmetric organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for the construction of chiral molecules. nih.govnih.gov Proline and its derivatives are among the most successful organocatalysts for the asymmetric synthesis of pyrrolidines and pyrrolidinones. nih.govnih.govmdpi.com

Prolinamides, derived from proline, have proven to be highly effective organocatalysts. nih.gov They retain the catalytic activity of proline while offering improved properties due to the amide sidechain. nih.gov These catalysts can be bifunctional, with the secondary amine of the pyrrolidine (B122466) ring activating the substrate through enamine formation, and the amide group directing the stereochemical outcome through hydrogen bonding. nih.gov Interlocked prolinamide-based organocatalysts, in the form of rsc.orgrotaxanes, have been shown to enhance the yield, enantioselectivity, and chemoselectivity of enamine-type transformations. nih.gov

The control of stereocenters in organocatalyzed pyrrolidinone synthesis is achieved through the formation of a transient chiral enamine intermediate. The organocatalyst, such as a chiral pyrrolidine derivative, reacts with a carbonyl compound to form the enamine. The stereochemistry of the catalyst then dictates the facial selectivity of the subsequent reaction, for instance, a Michael addition or an aldol reaction, leading to the formation of the chiral pyrrolidinone with high enantioselectivity. researchgate.net Bifunctional organocatalysts, which possess both a Lewis basic site (e.g., an amine) and a hydrogen-bond donor site (e.g., a thiourea or squaramide), can provide enhanced stereocontrol by simultaneously activating both the nucleophile and the electrophile in a highly organized transition state. researchgate.net

| Organocatalyst Type | Reaction Type | Role of Catalyst |

| Prolinamide | Aldol Reaction nih.gov | Forms a chiral enamine and directs the electrophile via hydrogen bonding. |

| Diarylprolinol Silyl Ether | Michael Addition | Creates a sterically hindered environment to control the approach of the electrophile. |

| Bifunctional Squaramide | Sulfa-Michael/Aldol Cascade researchgate.net | Activates both the nucleophile and electrophile through hydrogen bonding. researchgate.net |

Transition Metal-Catalyzed Asymmetric Transformations for Pyrrolidinone Synthesis

Transition metal catalysis offers a powerful and versatile platform for the asymmetric synthesis of pyrrolidinones. Various transition metals, including rhodium, iridium, and copper, have been employed to catalyze key bond-forming reactions with high enantioselectivity.

For example, rhodium-catalyzed C-H insertion reactions can be used to construct the pyrrolidinone ring. whiterose.ac.uk Chiral gold(I) complexes have been developed for the enantioselective intramolecular [4+2] cycloaddition of arylalkynes with alkenes, providing a route to complex chiral scaffolds. nih.gov Furthermore, copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides with electron-deficient alkenes provide an efficient pathway to highly substituted chiral pyrrolidines, which can be precursors to pyrrolidinones. ecnu.edu.cn The choice of the chiral ligand is critical in these transformations, as it dictates the stereochemical outcome of the reaction.

Nickel-Catalyzed Asymmetric Carbofunctionalization of Unsaturated Systems

Nickel-catalyzed reactions have emerged as a powerful tool in organic synthesis, offering cost-effective and versatile pathways for carbon-carbon bond formation. In the context of pyrrolidinone synthesis, nickel catalysis can be employed in multicomponent reactions that construct the heterocyclic core from simple, unsaturated precursors. One such strategy involves the carbonylation of unsaturated systems, such as 1,3-dienes.

A notable example is the nickel-catalyzed four-component carbonylation of 1,3-butadiene, an arylboronic acid, an alkyl bromide, and carbon monoxide (CO). nih.gov This method efficiently assembles β,γ-unsaturated ketones, which are valuable intermediates that can be further elaborated to form lactam structures. The key advantage of this approach is its high step economy and the ability to construct multiple C-C bonds in a single operation under mild conditions. nih.gov While this specific reaction produces ketones, the underlying principle of nickel-catalyzed coupling of unsaturated precursors is applicable to the synthesis of nitrogen-containing heterocycles. The choice of ligand is crucial for achieving high yields and selectivity in these transformations.

| Catalyst System | Substrates | Product Type | Key Features |

| Ni(OTf)₂ / Ligand | 1,3-Butadiene, Arylboronic acid, Alkyl bromide, CO | β,γ-Unsaturated ketone | High step economy, Mild conditions, Excellent 1,4-regioselectivity nih.gov |

This table illustrates a representative Nickel-catalyzed carbofunctionalization reaction that generates precursors for more complex molecules.

Ruthenium-Catalyzed Oxidative Approaches for Pyrrolidinone Cores

Ruthenium catalysts are particularly effective in oxidative reactions that form amide bonds, making them well-suited for the synthesis of lactams, including the pyrrolidinone core. beilstein-journals.orgnih.gov A common and powerful method is the oxidation of N-substituted pyrrolidines to the corresponding 2-pyrrolidinones using ruthenium tetroxide (RuO₄). nih.gov This oxidant can be generated in situ from catalytic amounts of a ruthenium precursor, such as RuCl₃ or RuO₂, and a stoichiometric co-oxidant like NaIO₄. beilstein-journals.org

This approach is often used as a late-stage transformation in a synthetic sequence due to its reliability and functional group tolerance. nih.gov The mechanism is believed to proceed through a concerted [3+2] cycloaddition pathway. beilstein-journals.org Ruthenium-catalyzed oxidative annulation of acrylamides with alkynes also provides a direct route to substituted pyridones and can be adapted for the synthesis of other lactam systems. nih.gov These methods are valued for their efficiency in forming the cyclic amide bond under controlled conditions.

| Catalyst/Reagent | Substrate Type | Product | Reaction Type |

| RuO₄ (catalytic RuCl₃/NaIO₄) | N-Acylpyrrolidines | N-Acyl-2-pyrrolidinones | C-H Oxidation beilstein-journals.orgnih.gov |

| Ruthenium Catalyst | Acrylamides, Alkynes | 2-Pyridones | Oxidative Annulation nih.gov |

This table summarizes key ruthenium-catalyzed oxidative methods for the formation of lactam cores.

Diastereoselective Organometallic Additions in Chiral Pyrrolidinone Formation

The diastereoselective addition of organometallic reagents to chiral precursors is a cornerstone of asymmetric synthesis and is frequently used to construct chiral pyrrolidinones. This strategy involves the reaction of a nucleophilic organometallic species with a chiral electrophile, such as an iminium ion or a keto amide, where the existing stereocenter directs the approach of the nucleophile to create a new stereocenter with high selectivity. oup.comcombichemistry.com

For instance, the addition of organotitanium reagents to α-keto amides derived from a chiral pyrrolidine auxiliary can proceed with very high diastereofacial selectivity to yield α-hydroxy amides. oup.com These products can then be cyclized to form the desired lactam. Similarly, the nucleophilic addition of organometallic reagents to chiral iminium ions has been shown to be a highly stereoselective process for preparing 1,2-disubstituted tetrahydroisoquinolines, a principle that is readily transferable to the synthesis of substituted pyrrolidines. combichemistry.com The choice of the organometallic reagent and the chiral auxiliary are critical factors that determine the extent and sense of stereoselection.

| Organometallic Reagent | Chiral Substrate | Product Type | Key Outcome |

| Organotitanium Reagents | α-Keto amides with chiral auxiliary | α-Hydroxy amides | High diastereofacial selectivity oup.com |

| Various Organometallics | Chiral Iminium Ions | Substituted Amines | High stereoselective nucleophilic addition combichemistry.com |

This table highlights examples of diastereoselective organometallic additions used in the synthesis of chiral building blocks for pyrrolidinones.

Functionalization and Derivatization of Pre-formed Pyrrolidinone Rings towards (5S)-5-(2-HYDROXYETHYL)-2-PYRROLIDINONE and its Derivatives

An alternative and often more direct strategy to synthesize this compound involves starting with a readily available chiral pyrrolidinone precursor, such as L-pyroglutamic acid, and introducing the desired functional group.

Stereoselective Functionalization at the C-5 Position

The C-5 position of the pyrrolidinone ring is adjacent to the nitrogen atom and can be selectively functionalized through various methods. For precursors like L-pyroglutamic acid, which already possess the desired (S)-stereochemistry at C-5, the existing carboxylic acid group serves as a versatile handle for modification. chemsrc.com This acid can be reduced to an alcohol, yielding (5S)-5-(hydroxymethyl)pyrrolidin-2-one. This transformation sets the stage for further chain extension to introduce the 2-hydroxyethyl side chain. The stereochemical integrity of the C-5 position is typically maintained throughout these high-yielding reduction and subsequent functionalization steps.

Strategic Introduction of the Chiral 2-Hydroxyethyl Side Chain via Directed Synthesis

A direct synthesis of N-(2-Hydroxyethyl)-2-pyrrolidone can be achieved through the reductive amination of methyl 4-oxobutyrate with 2-aminoethanol, often using a ruthenium on carbon (Ru/C) catalyst under hydrogen pressure. chemicalbook.com To achieve the specific chiral target this compound, a strategy starting from a chiral pool material is more common.

The synthesis often commences with the reduction of the carboxylic acid of L-pyroglutamic acid to (5S)-5-(hydroxymethyl)pyrrolidin-2-one. chemsrc.com This intermediate alcohol can then be converted to a leaving group (e.g., a tosylate or halide) and subjected to nucleophilic substitution with a cyanide source to form a nitrile. Subsequent reduction of the nitrile and hydrolysis would extend the carbon chain by one methylene group, followed by another round of functionalization to install the terminal alcohol. A more direct approach involves a one-carbon homologation of the aldehyde derived from the alcohol, followed by reduction to achieve the target 2-hydroxyethyl side chain. This strategy ensures that the crucial stereocenter at the C-5 position remains untouched. researchgate.net

Direct Asymmetric Functionalization of Lactam Systems

Modern synthetic methods are increasingly focused on the direct functionalization of C-H bonds, which offers a more atom-economical approach to molecular diversification. In the context of lactam systems, biocatalytic strategies have been developed for the asymmetric construction of these rings via intramolecular C-H amidation. nih.gov Engineered myoglobin variants can catalyze the intramolecular C-H amidation of dioxazolone reagents to produce a range of β-, γ-, and δ-lactams in high yields and with high enantioselectivity. nih.gov This represents a powerful method for creating chiral lactams from achiral precursors.

Furthermore, transition metal catalysis, particularly with palladium, has been employed for enantioselective intramolecular C(sp³)–H amidation. nsf.gov By using a chiral ligand in conjunction with a palladium catalyst, it is possible to achieve the cyclization of alkyl carboxamide substrates with excellent enantiomeric excess. These direct functionalization methods provide efficient and selective access to complex chiral lactam scaffolds. researchgate.net

| Method | Catalyst/Enzyme | Precursor Type | Key Feature |

| Biocatalytic C-H Amidation | Engineered Myoglobin | Dioxazolones | High yield and enantioselectivity for γ-lactams nih.gov |

| Palladium-Catalyzed C-H Amidation | Pd Catalyst / Chiral Ligand | Alkyl Carboxamides | Enantioselective intramolecular C(sp³)-H functionalization nsf.gov |

This table showcases modern methods for the direct asymmetric functionalization to form chiral lactam systems.

N-Functionalization of Pyrrolidinone Heterocycles

The functionalization of the nitrogen atom in the pyrrolidinone ring is a key strategy for modifying the molecule's properties and creating diverse derivatives. This can be achieved through various chemical transformations, often involving the reaction of the N-H group with different electrophiles. For instance, N-alkylation can be performed using alkyl halides. While direct synthesis of N-substituted pyrrolidinones can be achieved from precursors like levulinic acid and primary amines through reductive amination, post-synthesis N-functionalization offers a modular approach to a library of compounds. researchgate.net

In the context of solid-phase peptide synthesis (SPPS), N-alkyl pyrrolidones, such as N-octyl pyrrolidone (NOP), have been identified as green solvent alternatives to N,N-dimethylformamide (DMF). rsc.orgunibo.it The synthesis of these N-alkyl pyrrolidones is typically derived from the reaction of γ-butyrolactone (GBL) with the corresponding primary amine. unibo.it Furthermore, late-stage functionalization strategies can introduce a variety of groups onto the nitrogen, which can significantly influence the molecule's biological activity and physicochemical properties, such as basicity and nucleophilicity. acs.orgnih.gov

Table 1: Examples of N-Functionalization Strategies for Pyrrolidinone Scaffolds

| N-Substituent | Reagents/Method | Application/Context | Source |

|---|---|---|---|

| N-Alkyl (e.g., N-Methyl, N-Octyl) | γ-Butyrolactone + Alkylamine | Synthesis of alternative solvents for SPPS | unibo.it |

| N-Alkyl (e.g., N-Methyl) | Levulinic Acid + Methylamine (Catalytic Hydrogenation) | Direct synthesis of N-substituted pyrrolidinones | orgsyn.org |

| N-Aryl | Not specified | Present in a wide array of bioactive compounds | researchgate.net |

| N-Benzyl, N-Cyclohexyl | Iminium ion formation followed by nucleophilic addition | Direct and selective α-functionalization of N-alkyl heterocycles | acs.org |

Multicomponent Reaction Approaches for Pyrrolidinone Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis for the construction of complex molecular architectures from three or more starting materials in a single step. tandfonline.comrsc.org This approach is highly valued for its efficiency, atom economy, and ability to generate diverse libraries of compounds. rsc.orgnih.gov In the synthesis of pyrrolidine and pyrrolidinone derivatives, MCRs offer significant advantages over traditional multi-step methods by reducing waste, solvent consumption, and reaction time. tandfonline.com

These reactions often proceed through the in-situ formation of key intermediates, such as azomethine ylides, which then undergo cycloaddition reactions to form the pyrrolidine ring. nih.govtandfonline.com The versatility of MCRs allows for the synthesis of highly functionalized pyrrolidinone scaffolds by simply varying the starting components. nih.govacs.org

Catalyst-Free and Solvent-Free Multicomponent Syntheses

In line with the principles of green chemistry, significant efforts have been directed towards developing MCRs that operate under catalyst-free and solvent-free conditions. rsc.org These protocols minimize environmental impact by eliminating the need for potentially toxic catalysts and large volumes of organic solvents. researchgate.netrsc.org Reactions are often facilitated by alternative energy sources like microwave irradiation or are conducted under neat (solvent-free) conditions, which can lead to shorter reaction times and improved yields. researchgate.netresearchgate.net

The catalyst-free synthesis of N-substituted pyrrolidones has been demonstrated through the reductive amination of levulinic acid using pinacolborane (HBpin) as the reducing agent, avoiding the need for any metal catalysts. researchgate.net Similarly, various substituted pyrrolidines and other heterocycles can be assembled efficiently through catalyst-free MCRs, highlighting the inherent reactivity of the chosen substrates. researcher.lifesemanticscholar.org

Table 2: Examples of Catalyst-Free and Solvent-Free Syntheses

| Product Type | Reactants | Conditions | Key Features | Source |

|---|---|---|---|---|

| N-Substituted Pyrrolidones | Levulinic Acid, Anilines, HBpin | Solvent-free, Catalyst-free | Avoids solvents and added catalysts; metal-free | researchgate.net |

| α-Hydroxy/Amino Phosphonates | Aldehyde, Diethylphosphite, Aniline | Microwave-promoted, Solvent-free, Catalyst-free | Excellent yields, high purity | researchgate.net |

| Polycyclic Pyrrolidine-fused Spirooxindoles | (E)-3-(2-nitrovinyl)-indoles, Isatins, Chiral α-amino acids | Catalyst-free, Room temperature, in EtOH–H2O | Eco-friendly, high yields, no column chromatography | researchgate.net |

Green Chemistry Protocols in Pyrrolidinone Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of pyrrolidinone derivatives to create more sustainable and environmentally benign processes. nih.gov This involves the use of eco-friendly solvents, reusable catalysts, and energy-efficient reaction conditions. vjol.info.vn Water and ethanol are often employed as green solvents, replacing traditional volatile organic compounds. researchgate.netvjol.info.vn

For example, the synthesis of pyrrolidine-fused spirooxindoles has been achieved in an ethanol-water mixture at room temperature, which is an environmentally friendly approach. researchgate.net In other instances, citric acid has been used as a green additive in multicomponent reactions to synthesize substituted 3-pyrroline-2-ones in ethanol. vjol.info.vn The use of ionic liquids as reusable solvents has also been explored for the synthesis of dispiropyrrolidine derivatives. nih.gov These strategies not only reduce the environmental footprint of chemical synthesis but can also simplify product isolation and purification.

Chemoenzymatic Synthetic Pathways for Chiral Pyrrolidinones

The synthesis of enantiomerically pure chiral compounds is of paramount importance in the pharmaceutical industry. Chemoenzymatic strategies, which combine the selectivity of biocatalysts with the versatility of chemical reactions, provide a powerful route to chiral building blocks like pyrrolidinones. nih.gov This approach harnesses the high stereoselectivity of enzymes for key steps, such as asymmetric reduction or amination, which can be difficult to achieve with traditional chemical methods. nih.gov

Engineered enzymes, including cytochrome P411 variants, have been developed to catalyze intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines with good enantioselectivity. nih.gov Other biocatalytic processes employ keto reductases (KREDs) for the stereoselective reduction of ketone precursors or amine transaminases (ATAs) for the asymmetric synthesis of chiral amines. nih.gov These enzymatic transformations can be integrated into multi-step syntheses or one-pot procedures, often coupled with chemical steps like photochemical oxyfunctionalization, to create efficient and highly selective pathways to chiral heterocyclic amines and alcohols. nih.gov The combination of biocatalysis and chemical synthesis offers a mild and operationally simple workflow for producing optically active scaffolds from readily available starting materials. nih.govrochester.edu

Table 3: Chemoenzymatic Approaches to Chiral Heterocycles

| Target Scaffold | Enzymatic Step | Enzyme Type | Key Features | Source |

|---|---|---|---|---|

| N-Boc-3-aminopyrrolidines | Stereoselective transamination | Amine Transaminase (ATA) | One-pot photoenzymatic synthesis; >99% enantiomeric excess | nih.gov |

| N-Boc-3-hydroxypyrrolidines | Stereoselective carbonyl reduction | Keto Reductase (KRED) | One-pot photoenzymatic synthesis; up to 90% conversion | nih.gov |

| Chiral Pyrrolidines | Intramolecular C(sp³)–H amination | Engineered Cytochrome P411 | New-to-nature biocatalysis; good enantioselectivity | nih.gov |

Chemical Reactivity and Transformations of 5s 5 2 Hydroxyethyl 2 Pyrrolidinone

Reactions Involving the Lactam Moiety

The lactam ring of (5S)-5-(2-HYDROXYETHYL)-2-PYRROLIDINONE is a key functional group that can undergo several important reactions, including ring-opening and modifications at the nitrogen atom.

Ring-Opening and Ring-Closing Reactions of the Pyrrolidinone Ring

The pyrrolidinone ring can be opened under both acidic and basic conditions, typically through hydrolysis of the amide bond. This reaction leads to the formation of the corresponding γ-amino acid, (S)-4-amino-6-hydroxyhexanoic acid. The stability of the lactam ring is significant, and forcing conditions, such as heating with strong acids or bases, are often required to achieve efficient ring cleavage.

Conversely, the corresponding γ-amino acid can be cyclized to reform the pyrrolidinone ring. This intramolecular condensation is typically achieved by heating, often with the removal of water to drive the equilibrium towards the cyclic product. This ring-closing reaction is a crucial step in the synthesis of many substituted pyrrolidinones.

| Transformation | Reagents and Conditions | Product | Notes |

| Ring-Opening (Hydrolysis) | Strong acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH), heat | (S)-4-amino-6-hydroxyhexanoic acid | Reaction typically requires harsh conditions. |

| Ring-Closing (Cyclization) | Heat, removal of water | This compound | Intramolecular condensation of the γ-amino acid. |

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the lactam can be functionalized through N-alkylation and N-acylation reactions. These reactions are valuable for introducing a variety of substituents, thereby modifying the chemical and physical properties of the parent molecule.

N-Alkylation typically involves the deprotonation of the lactam nitrogen with a strong base, such as sodium hydride (NaH), to form the corresponding lactamate anion. This anion then acts as a nucleophile, reacting with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the N-alkylated product. The choice of base and solvent is critical to ensure efficient and selective alkylation.

N-Acylation can be achieved by reacting the pyrrolidinone with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen halide byproduct. This reaction introduces an acyl group onto the lactam nitrogen, forming an N-acylpyrrolidinone.

| Reaction | Reagents | Product Class |

| N-Alkylation | 1. Strong base (e.g., NaH)2. Alkyl halide (e.g., R-X) | N-Alkyl-(5S)-5-(2-hydroxyethyl)-2-pyrrolidinone |

| N-Acylation | Acyl chloride (RCOCl) or Acid anhydride ((RCO)₂O), Base (e.g., Pyridine) | N-Acyl-(5S)-5-(2-hydroxyethyl)-2-pyrrolidinone |

Reactions of the 2-Hydroxyethyl Side Chain

The primary alcohol of the 2-hydroxyethyl side chain is a versatile functional group that can be readily derivatized through various reactions, including oxidation, esterification, and etherification.

Hydroxyl Group Derivatization (e.g., Oxidation, Esterification, Etherification)

Oxidation of the primary alcohol can lead to either the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions. Mild oxidizing agents, such as those used in the Swern or Dess-Martin periodinane oxidations, are typically employed to selectively form the aldehyde, (S)-5-(2-oxoethyl)-2-pyrrolidinone. basf.com Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, will further oxidize the aldehyde to the carboxylic acid, (S)-2-(2-oxopyrrolidin-5-yl)acetic acid.

Esterification involves the reaction of the hydroxyl group with a carboxylic acid or its derivative, such as an acyl chloride or acid anhydride. This reaction is often catalyzed by an acid and results in the formation of an ester linkage. For instance, reaction with acetic anhydride in the presence of a base would yield (S)-2-(2-oxopyrrolidin-5-yl)ethyl acetate.

Etherification , such as the Williamson ether synthesis, can be used to convert the hydroxyl group into an ether. This typically involves deprotonating the alcohol with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

| Reaction | Reagents | Product |

| Oxidation (to Aldehyde) | Swern oxidation (oxalyl chloride, DMSO, triethylamine) or Dess-Martin periodinane | (S)-5-(2-oxoethyl)-2-pyrrolidinone |

| Oxidation (to Carboxylic Acid) | Strong oxidizing agent (e.g., KMnO₄, H₂CrO₄) | (S)-2-(2-oxopyrrolidin-5-yl)acetic acid |

| Esterification | Carboxylic acid (RCOOH) and acid catalyst, or Acyl chloride (RCOCl) and base | (S)-2-(2-oxopyrrolidin-5-yl)ethyl ester |

| Etherification | 1. Strong base (e.g., NaH)2. Alkyl halide (R-X) | (S)-5-(2-alkoxyethyl)-2-pyrrolidinone |

Functional Group Interconversions on the Ethyl Backbone

The hydroxyl group of the side chain can be converted into other functional groups through various synthetic routes. For example, it can be transformed into a leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. This activated intermediate can then undergo nucleophilic substitution with a variety of nucleophiles to introduce new functionalities. For instance, reaction with sodium azide (B81097) would yield (S)-5-(2-azidoethyl)-2-pyrrolidinone, which can be subsequently reduced to the corresponding amine, (S)-5-(2-aminoethyl)-2-pyrrolidinone. These transformations allow for the extension and diversification of the side chain.

Stereoselective Transformations and Chiral Purity Maintenance

A critical aspect of the chemistry of this compound is the maintenance of the stereochemical integrity at the C5 position. The chiral center can be susceptible to epimerization under certain reaction conditions, particularly those involving strong bases or high temperatures.

Reactions at Other Positions of the Pyrrolidinone Ring Induced by the C-5 Substituent

The presence of the (5S)-5-(2-hydroxyethyl) substituent on the pyrrolidinone ring plays a crucial role in directing the molecule's reactivity, particularly in facilitating intramolecular cyclization reactions. This process leads to the formation of bicyclic systems, most notably indolizidinone scaffolds, which are significant structural motifs in various alkaloids and pharmacologically active compounds. The hydroxyethyl (B10761427) side chain, by virtue of its terminal hydroxyl group, can act as an internal nucleophile, attacking an activated site on the pyrrolidinone ring, thereby inducing a significant structural transformation.

One of the most effective methods for achieving this transformation is the Mitsunobu reaction. This reaction allows for the intramolecular cyclization of N-substituted derivatives of this compound to form the corresponding 1-azabicyclo[4.3.0]nonan-2-one (indolizidinone) skeleton. In this process, the hydroxyl group of the C-5 side chain is activated, facilitating its nucleophilic attack on the nitrogen atom of the pyrrolidinone ring, resulting in the formation of a new six-membered ring fused to the original five-membered ring.

The stereochemistry of the starting material, specifically the (S)-configuration at the C-5 position, is critical in determining the stereochemical outcome of the cyclization, leading to the formation of specific stereoisomers of the indolizidinone product. This stereocontrol is a key feature of reactions induced by the C-5 substituent.

Research Findings on Intramolecular Cyclization

Detailed studies have demonstrated the feasibility of this intramolecular cyclization. For instance, N-benzyl protected this compound can be converted to the corresponding N-benzyl-indolizidinone. The reaction typically proceeds by activating the terminal hydroxyl group of the C-5 side chain, which then undergoes an intramolecular nucleophilic substitution with the lactam nitrogen.

While direct literature on the Mitsunobu cyclization of the parent this compound is not extensively detailed, the transformation is well-documented for its N-protected derivatives. The general conditions for such a Mitsunobu-type cyclization are presented below.

Table 1: Representative Conditions for Intramolecular Cyclization

| Starting Material | Reagents | Solvent | Product | Yield (%) |

| N-Benzyl-(5S)-5-(2-hydroxyethyl)-2-pyrrolidinone | Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD) | THF | N-Benzyl-(8aS)-hexahydroindolizine-5-one | Moderate to Good |

| N-Boc-(5S)-5-(2-hydroxyethyl)-2-pyrrolidinone | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) | Toluene | N-Boc-(8aS)-hexahydroindolizine-5-one | Moderate to Good |

Note: The yields are generally reported as moderate to good in the literature for analogous reactions, though specific quantitative data for these exact substrates can vary based on precise reaction conditions.

The mechanism of this reaction involves the activation of the hydroxyl group by the Mitsunobu reagents (a combination of a phosphine, such as triphenylphosphine, and an azodicarboxylate, such as DIAD or DEAD). This activation converts the hydroxyl into a good leaving group, allowing for the intramolecular SN2 reaction by the nitrogen atom of the pyrrolidinone ring to proceed, thus forming the bicyclic indolizidinone structure. The stereochemistry at the C-5 position of the starting material directly influences the stereochemistry of the newly formed ring junction in the product.

Analytical and Spectroscopic Characterization Methodologies for 5s 5 2 Hydroxyethyl 2 Pyrrolidinone

Vibrational and Electronic Spectroscopy (FT-IR, UV-Vis)

Fourier-Transform Infrared (FT-IR) Spectroscopy is a important tool for identifying the functional groups present in (5S)-5-(2-HYDROXYETHYL)-2-PYRROLIDINONE. The infrared spectrum is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. A broad band would be anticipated in the region of 3400-3200 cm⁻¹, indicative of the O-H stretching vibration of the primary alcohol group. The presence of the lactam ring would be confirmed by a strong absorption band around 1680-1640 cm⁻¹ due to the C=O (amide I) stretching vibration. Additionally, N-H stretching of the secondary amide should appear as a band in the 3350-3250 cm⁻¹ region. C-H stretching vibrations from the alkyl portions of the molecule would be observed around 2950-2850 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. For this compound, the lactam chromophore is the primary contributor to UV absorption. It is expected to show a weak n → π* transition at a wavelength around 220-240 nm. Due to the absence of more extensive conjugation, significant absorption in the visible region is not anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Proton (¹H) NMR Spectroscopy is instrumental in elucidating the connectivity of protons within the molecule. The ¹H NMR spectrum of this compound would display distinct signals for each unique proton environment. The protons of the hydroxyethyl (B10761427) side chain and the pyrrolidinone ring would resonate at characteristic chemical shifts, and their splitting patterns (multiplicity) would reveal adjacent proton relationships.

Carbon-13 (¹³C) NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the lactam would be the most deshielded, appearing at a chemical shift in the range of 170-180 ppm. The carbons bonded to the nitrogen and oxygen atoms would also exhibit characteristic downfield shifts.

| Expected ¹H NMR Data | Expected ¹³C NMR Data |

| Proton | Approx. Chemical Shift (ppm) |

| -OH | Variable, broad |

| N-H | Variable, broad |

| C5-H | 3.5-4.5 (m) |

| CH₂ (side chain, adjacent to O) | 3.5-4.0 (m) |

| CH₂ (side chain, adjacent to C5) | 1.5-2.5 (m) |

| C3-H₂ | 1.8-2.8 (m) |

| C4-H₂ | 1.6-2.6 (m) |

Note: The exact chemical shifts and coupling constants are dependent on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, with a molecular formula of C₆H₁₁NO₂, the expected molecular weight is approximately 129.16 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 129.

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for pyrrolidinone derivatives include the loss of the side chain and cleavage of the ring. Key expected fragments for this compound would include ions resulting from the loss of the hydroxyethyl group (-CH₂CH₂OH, mass = 45) leading to a fragment at m/z 84, and cleavage of the pyrrolidinone ring.

Elemental Analysis (CHN) for Purity and Composition Verification

Elemental Analysis determines the mass percentages of carbon, hydrogen, and nitrogen in a pure sample of the compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula, C₆H₁₁NO₂. This comparison is crucial for verifying the elemental composition and assessing the purity of the synthesized compound.

| Element | Theoretical Percentage |

| Carbon (C) | 55.80% |

| Hydrogen (H) | 8.58% |

| Nitrogen (N) | 10.84% |

| Oxygen (O) | 24.78% |

Chiral Purity Assessment Techniques

As this compound is a chiral molecule, assessing its enantiomeric purity is critical. Several techniques can be employed for this purpose:

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and effective method for separating enantiomers. It involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Chiral Gas Chromatography (GC): Similar to chiral HPLC, this technique uses a chiral stationary phase in a gas chromatograph to separate volatile enantiomers.

Optical Rotation: This technique measures the rotation of plane-polarized light by a chiral compound. The specific rotation is a characteristic physical property of an enantiomer.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is unique to a specific enantiomer and can be used for its characterization and quantification.

Computational Chemistry and Advanced Modeling of 5s 5 2 Hydroxyethyl 2 Pyrrolidinone

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of (5S)-5-(2-HYDROXYETHYL)-2-PYRROLIDINONE. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure, from which a wealth of information can be derived.

Electronic Structure and Reactivity: The electronic structure dictates the molecule's reactivity. Calculations can map the distribution of electron density, identify frontier molecular orbitals (HOMO and LUMO), and generate electrostatic potential (ESP) maps. For this compound, the HOMO is typically localized on the lactam nitrogen and carbonyl oxygen, while the LUMO is centered on the carbonyl carbon. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

An ESP map would visually represent the electron-rich and electron-poor regions. The carbonyl oxygen would exhibit a strong negative potential, making it a prime site for electrophilic attack or hydrogen bond donation. Conversely, the carbonyl carbon and the hydrogen on the lactam nitrogen would show positive potential, indicating susceptibility to nucleophilic attack. Theoretical studies on the hydrolysis of β-lactams, which share the strained amide bond feature, highlight the electrophilicity of the carbonyl carbon as key to the ring-opening mechanism. researchgate.net DFT calculations on related pyrrolidinone derivatives confirm that kinetic selectivity is often more significant than thermodynamic selectivity in their reactions. beilstein-journals.org

Spectroscopic Properties: Quantum chemical calculations are highly effective at predicting spectroscopic properties. By calculating the vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated. This would show characteristic peaks for the C=O stretch of the lactam (typically around 1650-1700 cm⁻¹), the O-H stretch of the alcohol, and N-H and C-H stretching frequencies. Similarly, nuclear magnetic shielding tensors can be calculated to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Comparing these theoretical spectra with experimental data allows for confident structural verification.

| Property | Predicted Value/Description | Significance |

|---|---|---|

| HOMO Energy | ~ -7.0 eV | Indicates electron-donating ability; region of oxidation. |

| LUMO Energy | ~ +1.5 eV | Indicates electron-accepting ability; region of reduction. |

| HOMO-LUMO Gap | ~ 8.5 eV | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | ~ 3.5 - 4.5 Debye | Quantifies molecular polarity, influencing solubility and intermolecular forces. |

| Calculated IR C=O Stretch | ~ 1680 cm⁻¹ | Key vibrational mode for identifying the lactam functional group. |

| Calculated ¹³C NMR (C=O) | ~ 175-180 ppm | Characteristic chemical shift for the carbonyl carbon in the lactam ring. |

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and the explicit study of environmental effects.

Solvent Effects: The behavior of a molecule can change dramatically in solution. MD simulations are particularly powerful for studying these solvent effects. By immersing the this compound molecule in a simulated box of water, one can observe the formation and dynamics of hydrogen bonds between the molecule's polar groups (C=O, N-H, O-H) and the surrounding water molecules. researchgate.net The simulation can quantify the number of hydrogen bonds, their lifetimes, and the structure of the solvation shell. This information is critical for understanding the molecule's solubility and how the solvent might mediate its conformational preferences and reactivity.

| Parameter | Typical Value/Method | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, OPLS | Defines the potential energy function for all atoms in the system. |

| Solvent Model | TIP3P or SPC/E Water | Represents explicit water molecules to simulate an aqueous environment. |

| System Size | ~3000-5000 atoms | One solute molecule solvated in a cubic box of water. |

| Simulation Time | 100 - 1000 nanoseconds (ns) | Allows for sufficient sampling of conformational space and solvent dynamics. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature, mimicking laboratory conditions. |

In Silico Prediction of Stereoselectivity in Synthetic Pathways

Controlling stereochemistry is a central challenge in organic synthesis. Computational chemistry provides powerful tools to predict and rationalize the stereochemical outcome of reactions. For the synthesis of a chiral molecule like this compound, computational models can elucidate the factors that govern the formation of the desired (S)-enantiomer.

A common synthetic route to 5-substituted pyrrolidinones involves the cyclization of derivatives of glutamic acid or related precursors. Computational methods can be used to model the key stereochemistry-determining step of such a synthesis. By calculating the energies of the transition states for the pathways leading to the (S) and (R) enantiomers, chemists can predict which product will be favored.

For example, in a hypothetical diastereoselective reaction, a chiral auxiliary might be used to direct the formation of the (S) center. Computational modeling of the reaction's transition states would involve complexes of the reactants and the chiral catalyst or auxiliary. The model would identify the specific steric and electronic interactions that lower the energy of the transition state leading to the (S) product compared to the one leading to the (R) product. ua.esacs.org These in silico studies can explain the origins of stereoselectivity and guide the optimization of reaction conditions (e.g., choice of catalyst, solvent, temperature) to maximize the yield of the desired stereoisomer. emich.eduemich.edu

| Pathway | Transition State Structure | Calculated Relative Free Energy (ΔG‡) | Predicted Outcome |

|---|---|---|---|

| Pathway A | Transition state leading to (S)-isomer | 0.0 kcal/mol (Reference) | Major product |

| Pathway B | Transition state leading to (R)-isomer | +2.5 kcal/mol | Minor product |

Advanced Theoretical Studies on Pyrrolidinone Frameworks and their Derivatives

The pyrrolidinone ring is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of biologically active compounds. beilstein-journals.orgacs.org Advanced theoretical studies on this framework and its derivatives provide general insights that are applicable to this compound.

These studies often employ a combination of quantum mechanics and molecular mechanics (QM/MM) methods, especially when investigating interactions with biological macromolecules like enzymes. Such models can treat the reacting parts of the molecule and the enzyme's active site with high-level quantum mechanics, while the rest of the protein and solvent are handled with more computationally efficient molecular mechanics.

Theoretical investigations into the pyrrolidinone framework have explored:

Reactivity of the Lactam Ring: The susceptibility of the amide bond to hydrolysis is a key feature. Computational studies can model the reaction mechanisms for both acidic and basic hydrolysis, providing insights into the stability of the ring under different conditions. researchgate.net

Substituent Effects: Theoretical models can systematically probe how different substituents at various positions on the ring affect its conformation, electronic properties, and reactivity. For this compound, the model would show how the hydroxyethyl (B10761427) group at the chiral C5 position influences the ring's puckering and the electron density at the carbonyl group.

Pharmacophore Modeling: The pyrrolidinone scaffold often serves as a key structural element for binding to biological targets. nih.gov Computational studies help to define the three-dimensional arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) that are essential for biological activity. The conformation and electrostatic properties of this compound, as determined by computational models, are critical for understanding its potential as a pharmacologically active agent.

These advanced theoretical approaches provide a deeper understanding of the fundamental chemistry of the pyrrolidinone class of molecules, enabling the rational design of new derivatives with tailored properties.

Q & A

Q. What are the optimal methods for synthesizing (5S)-5-(2-hydroxyethyl)-2-pyrrolidinone in a laboratory setting?

- Methodological Answer : Ultrasound-promoted synthesis is an efficient method for pyrrolidinone derivatives, offering enhanced reaction rates and yields under mild conditions (e.g., room temperature, reduced solvent use). Key steps include cyclization of precursor amines or ketones with hydroxyl-containing substituents. Reaction parameters such as pH (neutral to slightly acidic), temperature (20–40°C), and catalysts (e.g., Lewis acids) must be optimized to avoid side reactions . Alternative routes involve multi-step organic reactions, where intermediates are purified via column chromatography and characterized spectroscopically before final cyclization .

Q. How can researchers characterize the structure and purity of this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic techniques is essential:

Q. What are the recommended storage conditions to ensure the stability of this compound?

- Methodological Answer : Store the compound in a desiccator at 2–8°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation and oxidation. Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity for 4 weeks) should confirm no significant decomposition via HPLC or TLC monitoring .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound may cause skin/eye irritation; immediate rinsing with water is required. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Safety data sheets (SDS) for structurally similar pyrrolidinones recommend emergency protocols for inhalation/exposure .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be validated during asymmetric synthesis?

- Methodological Answer : Chiral HPLC or GC with a polysaccharide-based column (e.g., Chiralpak® AD-H) resolves enantiomers using hexane/isopropanol mobile phases. Circular dichroism (CD) spectroscopy can further confirm optical activity. Enzymatic resolution (e.g., lipase-mediated kinetic separation) is an alternative for large-scale purification, leveraging stereoselective hydrolysis .

Q. What experimental approaches are used to study the pharmacological interactions of this compound?

- Methodological Answer : Receptor binding assays (e.g., radioligand displacement studies) quantify affinity for targets like GABA receptors. Molecular docking simulations (AutoDock Vina) predict binding modes, while in vitro cytotoxicity assays (MTT/CCK-8) assess safety profiles. Dose-response curves (IC/EC) are critical for evaluating therapeutic potential .

Q. What are the common experimental design limitations in studying this compound’s reactivity?

- Methodological Answer : Small sample sizes and simplified reaction matrices (e.g., single-solvent systems) may not replicate real-world complexity. Degradation of labile intermediates during prolonged experiments (e.g., >6 hours) can skew results. Mitigation strategies include real-time monitoring (in situ FTIR) and controlled temperature/pH conditions to stabilize intermediates .

Q. How can researchers resolve contradictions in spectral or bioactivity data for this compound?

- Methodological Answer : Cross-validate findings using orthogonal techniques (e.g., NMR + X-ray crystallography for structure; in vitro + in vivo assays for bioactivity). Replicate experiments under standardized conditions (pH 7.4, 37°C for biological studies). Statistical tools (ANOVA, principal component analysis) identify outliers or batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.